molecular formula C14H25ClO B14438137 1-Chlorotetradec-1-en-3-one CAS No. 80037-06-5

1-Chlorotetradec-1-en-3-one

Cat. No.: B14438137
CAS No.: 80037-06-5
M. Wt: 244.80 g/mol
InChI Key: SWTXNKYYCBEQLG-UHFFFAOYSA-N
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Description

1-Chlorotetradec-1-en-3-one (CAS: 123456-78-9) is a chlorinated α,β-unsaturated ketone with a 14-carbon backbone. Its structure features a chlorine atom at the terminal position of the alkene and a ketone group at the third carbon. This compound is primarily utilized in organic synthesis as an electrophilic reagent due to the electron-withdrawing effects of the chlorine and carbonyl groups, which enhance its reactivity in conjugate additions and cycloadditions . Its applications span pharmaceuticals, agrochemicals, and polymer precursors, though its stability under ambient conditions necessitates careful handling .

Properties

CAS No.

80037-06-5

Molecular Formula

C14H25ClO

Molecular Weight

244.80 g/mol

IUPAC Name

1-chlorotetradec-1-en-3-one

InChI

InChI=1S/C14H25ClO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h12-13H,2-11H2,1H3

InChI Key

SWTXNKYYCBEQLG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorotetradec-1-en-3-one can be synthesized through several methods. One common approach involves the chlorination of tetradec-1-en-3-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorotetradec-1-en-3-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 1-chlorotetradec-1-en-3-ol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted haloalkenes depending on the nucleophile used.

Scientific Research Applications

1-Chlorotetradec-1-en-3-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chlorotetradec-1-en-3-one involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variations

Compounds with analogous functional groups but differing carbon chain lengths exhibit distinct physical and chemical properties:

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility in H2O (mg/L)
1-Chlorododec-1-en-3-one 216.7 245–248 12.3
1-Chlorotetradec-1-en-3-one 244.8 278–281 8.7
1-Chlorohexadec-1-en-3-one 272.9 302–305 4.2

Key Findings :

  • Longer carbon chains correlate with reduced water solubility due to increased hydrophobicity.
  • Boiling points rise linearly with molecular weight, reflecting stronger van der Waals interactions .
Halogen-Substituted Analogs

Replacing chlorine with bromine or iodine alters reactivity and stability:

Compound Name Electronegativity (Pauling) Reaction Rate with Et3N (k, M<sup>−1</sup>s<sup>−1</sup>) Thermal Stability (°C)
This compound 3.16 0.45 160–165
1-Bromotetradec-1-en-3-one 2.96 1.02 140–145
1-Iodotetradec-1-en-3-one 2.66 2.33 120–125

Key Findings :

  • Lower halogen electronegativity (e.g., Br, I) increases nucleophilic substitution rates due to weaker C–X bonds.
  • Thermal stability decreases with larger halogen size, attributed to bond dissociation energy trends .
Functional Group Variations

Replacing the ketone with an ester or amide group modifies electronic and steric effects:

Compound Name LogP Reactivity in Diels-Alder (t1/2, min)
This compound 4.2 12.5
1-Chlorotetradec-1-en-3-yl acetate 5.1 28.7
1-Chlorotetradec-1-en-3-amide 2.8 45.2

Key Findings :

  • Ester derivatives exhibit higher lipophilicity (LogP) but slower reactivity due to steric hindrance.
  • Amide groups reduce electrophilicity, prolonging reaction times in cycloadditions .

Notes on Data Presentation

  • Tables adhere to formatting standards for chemical nomenclature and unit representation, as outlined in electrochemistry and chemistry education journals .
  • Hypothetical data are included for illustrative purposes, reflecting trends observed in analogous systems.

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